4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine
Overview
Description
“4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine” is a chemical compound that is a part of the trifluoromethylpyridine (TFMP) family . TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .
Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The researchers explain that the introduction of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Scientific Research Applications
Metal Complexation and Ligand Behavior
The compound 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine, which shares structural similarities with 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine, has been used to synthesize a back-to-back ligand. This ligand binds to metal centers such as palladium or platinum, forming complexes that exhibit thermal spin transitions, indicating potential applications in materials science and coordination chemistry (Tovee et al., 2010).
Optical and DNA Interaction Studies
5-Bromo-2-(trifluoromethyl)pyridine, closely related to 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine, has been extensively studied for its spectroscopic characteristics and its interaction with DNA. The molecule's nonlinear optical properties were explored, and its impact on DNA was investigated, highlighting potential applications in biochemistry and photonics (Vural & Kara, 2017).
Polymer Synthesis
The solution polymerization of 4-bromomethylpyridine has been explored, revealing that its oligomers demonstrate higher reactivity than the monomer. This study sheds light on the compound's potential as a precursor in the synthesis of poly(methylenepyridinium)s, suggesting applications in material science and polymer chemistry (Monmoton et al., 2008).
Synthesis of Aminopyrroles
1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide, a compound structurally akin to 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine, serves as a building block for synthesizing aminopyrroles, indicating potential uses in pharmaceuticals and organic synthesis (Khlebnikov et al., 2018).
Future Directions
properties
IUPAC Name |
4-(bromomethyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-3-4-1-5(7(9,10)11)12-6(13)2-4/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPKWBVTRDWMQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220712 | |
Record name | 4-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601220712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine | |
CAS RN |
1227594-55-9 | |
Record name | 4-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227594-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601220712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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